2-amino-N-(2-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-amino-N-(2-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H25ClN2OS and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1376123 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity and Synthesis
Research has highlighted the synthesis and evaluation of thiophene-3-carboxamide derivatives, revealing their significant antibacterial and antifungal activities. The structure of these compounds contributes to their biological activity, with specific molecular interactions enhancing their efficacy. For instance, studies have shown that variations in the molecular structure, such as the orientation of the toluidine ring relative to the thiophene ring, play a crucial role in their biological activity (Vasu et al., 2003). Furthermore, the targeted synthesis and analysis of azomethine derivatives of the compound have shown potential cytostatic, antitubercular, and anti-inflammatory activities, indicating its significance in medicinal chemistry and pharmaceutical research (С. Чиряпкин et al., 2021).
Application in Polymer Science
The compound has also found applications in polymer science, particularly in the synthesis of carboxylate-containing polyamides and their calcium complexes. These polymers exhibit unique properties such as NH…O hydrogen bonding, which influences their interaction with calcium ions. This aspect is particularly relevant in studies exploring the biomineralization of calcium carbonate, highlighting the compound's utility in developing materials with specific biochemical interactions (N. Ueyama et al., 1998).
Chemical Transformations
Chemical transformations of the compound have been extensively studied, offering insights into the synthesis of various biologically active derivatives. For example, research has explored the synthesis of tetrazole derivatives and thienopyrimidine derivatives, demonstrating the compound's versatility as a precursor for diverse pharmacologically active molecules (N. Pokhodylo et al., 2010). These studies contribute to a better understanding of the compound's potential in drug discovery and development.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS/c1-4-20(2,3)12-9-10-13-16(11-12)25-18(22)17(13)19(24)23-15-8-6-5-7-14(15)21/h5-8,12H,4,9-11,22H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXBOOJHYJJELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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